Para vs. Ortho Regioisomeric Differentiation: Spatial Parameter Influence on NK-1 Receptor Engagement
In the patent series NO320321B1, the para-substituted isomer (target compound) is explicitly coded as a distinct chemical entity separate from ortho-substituted piperazine analogs. While quantitative IC₅₀ values for this specific compound are not publicly disclosed in the patent, the structure-activity relationship (SAR) table demonstrates that para-piperazine-phenyl amides exhibit differential NK-1 binding compared to ortho-piperazine-phenyl congeners. The gem-dimethyl pivalamide group is present in the most optimized leads within the series, suggesting it contributes to a favorable steric and pharmacokinetic profile relative to smaller amide substituents. [1]
| Evidence Dimension | NK-1 receptor binding (structural SAR inference) |
|---|---|
| Target Compound Data | Para-substituted 4-(4-methylpiperazin-1-yl)phenyl pivalamide scaffold present in advanced leads |
| Comparator Or Baseline | Ortho-substituted 2-(4-methylpiperazin-1-yl)phenyl amides and non-gem-dimethyl amide variants in same patent |
| Quantified Difference | Exact differential values not disclosed; SAR table indicates regiochemistry and dimethyl substitution are critical for potency optimization |
| Conditions | In vitro NK-1 receptor binding assays as described in patent NO320321B1 |
Why This Matters
For procurement purposes, the para-isomer is the relevant intermediate scaffold documented in NK-1 development programs; the ortho-isomer (CAS 400076-88-2) belongs to a different SAR trajectory and cannot be assumed interchangeable.
- [1] NO320321B1 - Phenyl and pyridinyl derivatives, their use and preparation and medicament. Norwegian Patent, 2001. View Source
